Einecs 239-264-9 Einecs 239-264-9
Brand Name: Vulcanchem
CAS No.: 15209-52-6
VCID: VC17049274
InChI: InChI=1S/C9H8O4.C4H11NO3/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;5-4(1-6,2-7)3-8/h2-5H,1H3,(H,11,12);6-8H,1-3,5H2
SMILES:
Molecular Formula: C13H19NO7
Molecular Weight: 301.29 g/mol

Einecs 239-264-9

CAS No.: 15209-52-6

Cat. No.: VC17049274

Molecular Formula: C13H19NO7

Molecular Weight: 301.29 g/mol

* For research use only. Not for human or veterinary use.

Einecs 239-264-9 - 15209-52-6

Specification

CAS No. 15209-52-6
Molecular Formula C13H19NO7
Molecular Weight 301.29 g/mol
IUPAC Name 2-acetyloxybenzoic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol
Standard InChI InChI=1S/C9H8O4.C4H11NO3/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;5-4(1-6,2-7)3-8/h2-5H,1H3,(H,11,12);6-8H,1-3,5H2
Standard InChI Key QNOVXWOIUNBQGQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC=CC=C1C(=O)O.C(C(CO)(CO)N)O

Introduction

Chemical Identification and Nomenclature

Systematic Naming and Identifiers

The compound is formally designated as 2-acetoxybenzoic acid–2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) in IUPAC nomenclature . Key identifiers include:

  • EC Number: 239-264-9

  • CAS Registry Number: 15209-52-6

  • PubChem CID: 44154303

  • DSSTox Substance ID: DTXSID50934422

These identifiers facilitate unambiguous referencing in regulatory, commercial, and scientific databases. The European Chemicals Agency (ECHA) categorizes it under the EC Inventory, confirming its status as an existing commercial substance .

Synonyms and Historical Context

Alternative names for the compound reflect its compositional duality:

  • 2-Acetoxybenzoic acid compound with TRIS (1:1)

  • Salicylate derivative of TRIS buffer

The compound’s first registration in PubChem dates to August 20, 2009, with subsequent modifications up to March 1, 2025 . Its inclusion in EINECS underscores its pre-1981 commercial presence in the European Union .

Structural and Molecular Characteristics

Molecular Architecture

The compound is a co-crystal or salt comprising two distinct moieties:

  • 2-Acetoxybenzoic Acid: A derivative of salicylic acid with an acetyl group at the phenolic oxygen (C9H8O4\text{C}_{9}\text{H}_{8}\text{O}_{4}) .

  • TRIS: A polyol amine (C4H11NO3\text{C}_{4}\text{H}_{11}\text{NO}_{3}) widely used as a buffering agent .

The SMILES notation CC(=O)OC1=CC=CC=C1C(=O)O.C(C(CO)(CO)N)O\text{CC(=O)OC1=CC=CC=C1C(=O)O.C(C(CO)(CO)N)O} delineates the connectivity of functional groups, highlighting the acetylated benzene ring and the TRIS backbone .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight301.29 g/mol
Hydrogen Bond Donors5
Hydrogen Bond Acceptors8
Topological Polar Surface Area150 Ų
Rotatable Bonds6

Crystallographic and Conformational Analysis

Three-dimensional conformer generation is restricted due to the compound’s status as a mixture or salt . Computational models suggest a planar benzene core from 2-acetoxybenzoic acid interacting with TRIS via hydrogen bonding between carboxylate and amine groups .

Physicochemical Properties

Spectroscopic Profiles

While experimental spectral data (e.g., NMR, IR) are absent in public databases, inferred characteristics include:

  • IR: Strong absorption bands at 1700–1750 cm1^{-1} (ester C=O) and 2500–3300 cm1^{-1} (carboxylic acid O-H) .

  • NMR: Expected signals at δ 2.3 ppm (acetyl methyl) and δ 8.0–8.2 ppm (aromatic protons) .

Synthesis and Industrial Applications

Synthetic Pathways

The compound is synthesized via acid-base reaction between equimolar 2-acetoxybenzoic acid and TRIS in anhydrous ethanol:

C9H8O4+C4H11NO3C13H19NO7+H2O\text{C}_9\text{H}_8\text{O}_4 + \text{C}_4\text{H}_{11}\text{NO}_3 \rightarrow \text{C}_{13}\text{H}_{19}\text{NO}_7 + \text{H}_2\text{O}

Purification typically involves recrystallization from ethanol/water mixtures .

Pharmaceutical Relevance

The combination of a salicylate derivative (anti-inflammatory) and TRIS (buffer) suggests potential use in:

  • Topical Formulations: pH-stabilized gels for dermatological applications.

  • Prodrug Systems: Enhanced solubility of hydrophobic active ingredients.

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